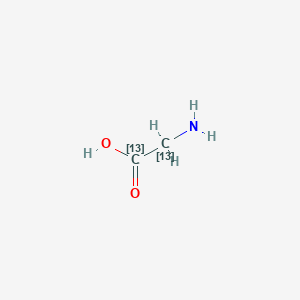

Glycine-13C2

Descripción general

Descripción

Glycine-13C2 is a stable isotope-labeled compound of glycine, where both carbon atoms in the glycine molecule are replaced with the carbon-13 isotope. This compound is represented by the molecular formula H2N13CH213CO2H and has a molecular weight of 77.05 g/mol . Glycine itself is the simplest amino acid and plays a crucial role in various biological processes. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in the fields of biochemistry and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-13C2 typically involves the incorporation of carbon-13 into the glycine molecule. One common method is the Strecker synthesis, which involves the reaction of formaldehyde-13C, ammonium chloride, and potassium cyanide-13C, followed by hydrolysis to yield this compound . The reaction conditions usually require a controlled environment to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as isotope exchange reactions and the use of specialized reactors to maintain the isotopic purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Glycine-13C2 undergoes various chemical reactions similar to those of natural glycine. These include:

Oxidation: this compound can be oxidized to form glyoxylate-13C2 and ammonia.

Reduction: It can be reduced to form aminoacetaldehyde-13C2.

Substitution: This compound can participate in substitution reactions to form derivatives such as N-methylthis compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include glyoxylate-13C2, aminoacetaldehyde-13C2, and various N-substituted glycine derivatives .

Aplicaciones Científicas De Investigación

Glycine-13C2 has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Glycine-13C2 is similar to that of natural glycine. It acts as a neurotransmitter in the central nervous system, binding to glycine receptors and modulating synaptic transmission . This compound also plays a role in the synthesis of proteins and other biomolecules, participating in various metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Glycine-13C2,15N:

Glycine-2-13C: Only the second carbon is labeled with carbon-13, which is useful for specific studies focusing on the carboxyl group of glycine.

Glycine-1-13C: Only the first carbon is labeled with carbon-13, useful for studies focusing on the amino group of glycine.

Uniqueness

This compound is unique in that both carbon atoms are labeled with carbon-13, providing a comprehensive tool for studying the entire glycine molecule in various biochemical and physiological processes. This dual labeling allows for more accurate tracking and analysis in metabolic studies compared to single-labeled compounds .

Propiedades

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514663 | |

| Record name | (~13~C_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.052 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67836-01-5 | |

| Record name | (~13~C_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

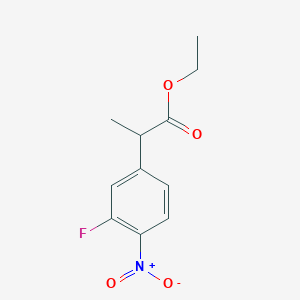

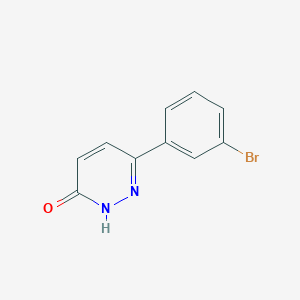

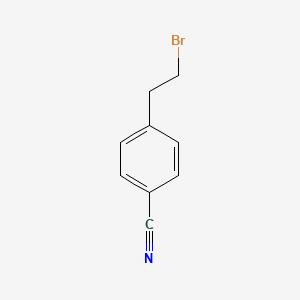

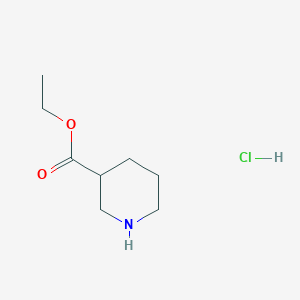

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

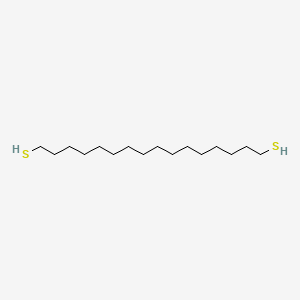

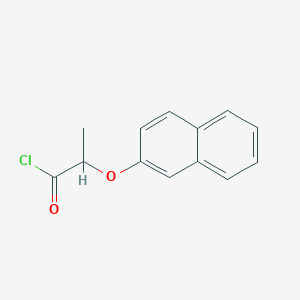

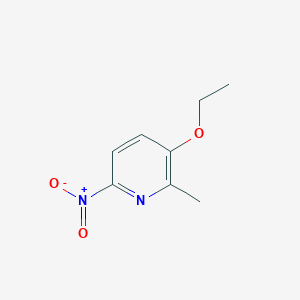

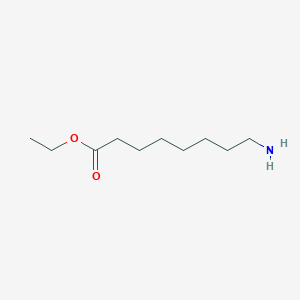

Feasible Synthetic Routes

Q1: How can Glycine-13C2 be used to study microbial responses to climate change?

A1: this compound acts as a tracer to understand how environmental changes impact microbial activity. In a study by [], researchers injected this compound into soil subjected to simulated climate change conditions (elevated temperature, drought, and elevated CO2). By analyzing the incorporation of 13C into microbial biomarkers like phospholipid fatty acids (PLFAs), they observed distinct responses in bacteria and fungi to the treatments, revealing valuable insights into microbial carbon utilization and adaptation strategies.

Q2: Can this compound be used to investigate metabolic pathways in cancer research?

A2: Yes, this compound can elucidate metabolic pathways involved in cancer cell proliferation. Researchers in [] utilized this compound along with other labeled compounds to investigate nucleotide synthesis in human lung cancer tissues. They discovered that, contrary to previous beliefs based on cell line studies, [13C6]glucose was the preferred carbon source for purine synthesis in the tissues, highlighting the importance of studying actual patient samples. This research provides valuable insights for developing new cancer therapies targeting specific metabolic pathways.

Q3: this compound is frequently mentioned in the context of REDOR NMR. What is the significance of this technique?

A3: REDOR (Rotational Echo DOuble Resonance) NMR utilizes this compound, specifically its 13C labeling, to determine distances between atoms in molecules. [, ] This technique is particularly useful for studying molecular structures and interactions. The 13C label in this compound acts as a probe, allowing researchers to measure distances between the labeled carbon and other nuclei, providing valuable structural information. The development of advanced REDOR techniques, as described in [], further enhances the ability to analyze complex molecular systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine](/img/structure/B1338099.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)